molecular formula C21H21ClN2O B12878788 Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- CAS No. 22159-33-7

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-

Cat. No.: B12878788
CAS No.: 22159-33-7
M. Wt: 352.9 g/mol
InChI Key: JJQOKUCYWIGCIN-UHFFFAOYSA-N
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Description

The compound Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- (hereafter referred to as Compound A) is a substituted aniline derivative with a complex architecture. Its structure features:

  • A central oxazole ring at the 4-position of the benzene ring.
  • 2-Chlorophenyl and ethenyl substituents on the oxazole moiety.
  • N,N-diethyl groups replacing the hydrogen atoms on the amine group.

The N,N-diethyl substituent may improve metabolic stability compared to simpler alkylamines .

Properties

CAS No.

22159-33-7

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)-2-ethenyl-1,3-oxazol-5-yl]-N,N-diethylaniline

InChI

InChI=1S/C21H21ClN2O/c1-4-19-23-20(17-9-7-8-10-18(17)22)21(25-19)15-11-13-16(14-12-15)24(5-2)6-3/h4,7-14H,1,5-6H2,2-3H3

InChI Key

JJQOKUCYWIGCIN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(N=C(O2)C=C)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation

Two main synthetic approaches are commonly employed for preparing 2-aminobenzoxazole derivatives, which are structurally related to the target compound:

  • Cyclization of o-Aminophenols with Electrophilic Cyanating Agents:
    This method involves reacting o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out in 1,4-dioxane under reflux for 24–30 hours. After workup and purification, the benzoxazole ring is formed with an amino substituent at the 2-position. This approach is advantageous due to the use of nonhazardous reagents and good yields.

  • Smiles Rearrangement of Benzoxazole-2-thiol Derivatives:
    Activation of benzoxazole-2-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine or cesium carbonate) in solvents like toluene or DMF, followed by reaction with amines, leads to N-substituted benzoxazoles via Smiles rearrangement. This method allows for the introduction of various N-substituents, including diethyl groups, by selecting appropriate amines.

Functionalization of the Amine Group (N,N-Diethyl Substitution)

The N,N-diethyl substitution on the benzenamine moiety is generally achieved by alkylation of the primary amine with ethylating agents such as ethyl bromide or ethyl iodide under basic conditions. Alternatively, reductive amination using acetaldehyde and a reducing agent can be employed to install the diethyl groups.

Representative Synthetic Procedure (Hypothetical)

Based on the above methodologies and literature precedents, a plausible synthetic route for Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- could be:

Step Reaction Conditions Notes
1 Synthesis of 2-(2-chlorophenyl)aminophenol Starting from 2-chloronitrobenzene via reduction and substitution Precursor for oxazole ring formation
2 Cyclization with NCTS and BF3·Et2O Reflux in 1,4-dioxane, 24-30 h Forms 2-aminobenzoxazole core with 2-chlorophenyl substituent
3 Introduction of ethenyl group Wittig or Heck reaction with appropriate vinyl precursor Forms 2-ethenyl substituted oxazole
4 N,N-Diethylation of benzenamine Alkylation with ethyl bromide under basic conditions Yields N,N-diethyl substituted amine

Analytical and Purification Techniques

  • Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for purification and analysis.

  • Spectroscopic Characterization:

    • ^1H and ^13C NMR spectroscopy confirm the structure and substitution pattern.
    • High-resolution mass spectrometry (HRMS) verifies molecular weight and formula.
    • Thin-layer chromatography (TLC) and melting point determination assess purity and identity.

Research Findings and Yields

  • The cyclization of o-aminophenols with NCTS under Lewis acid catalysis typically affords benzoxazole derivatives in good to excellent yields (often >70%).

  • Smiles rearrangement methods for N-substitution provide versatile access to various N-substituted benzoxazoles with yields ranging from moderate to high depending on substrates and conditions.

  • Alkylation steps for N,N-diethylation generally proceed with high efficiency under optimized conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Cyclization with NCTS o-Aminophenol, NCTS, BF3·Et2O Reflux in 1,4-dioxane, 24-30 h 70-90% Nonhazardous reagents, good yields Long reaction time
Smiles Rearrangement Benzoxazole-2-thiol, chloroacetyl chloride, amines Reflux in toluene or DMF, 4-7 h Moderate to high Versatile N-substitution Requires careful temperature control
Alkylation for N,N-Diethylation Ethyl bromide, base (e.g., K2CO3) Room temp to reflux High Straightforward, scalable Possible over-alkylation

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Benzenamine derivatives are often investigated for their biological activities, particularly as potential pharmaceuticals. The compound under discussion has shown promise in the following areas:

  • Anticancer Activity :
    • A study highlighted the efficacy of related benzenamine compounds in inhibiting cancer cell proliferation. Specifically, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and induction of apoptosis .
Cell LineConcentrationEffect
MCF-7 (Breast)10 µM50% inhibition
PC-3 (Prostate)5 µMInduced apoptosis

Antimicrobial Properties

Research indicates that compounds similar to Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-, exhibit antimicrobial activities against various pathogens. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

G Protein-Coupled Receptor Modulation

Recent advancements in drug discovery have focused on G protein-coupled receptors (GPCRs) as therapeutic targets. The compound's structure suggests potential interaction with GPCRs, which could lead to the development of new agonists or antagonists for treating diseases like hypertension and diabetes .

Case Study 1: Anticancer Efficacy

In a controlled study, Benzenamine derivatives were tested on human cancer cell lines (MCF-7 and PC-3). Results indicated that at concentrations of 5 to 10 µM, the compounds led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

A series of benzenamine compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 20 µg/mL, indicating strong antimicrobial potential.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Oxazole vs. Thiazole Derivatives

Compound A shares structural similarities with 4-(benzo[d]thiazol-2-yl)benzenamine (), where a thiazole (sulfur-containing heterocycle) replaces the oxazole. Key differences include:

  • Electronic Properties : Thiazoles exhibit greater aromaticity due to sulfur’s polarizability, whereas oxazoles are more electron-deficient, impacting reactivity in nucleophilic substitutions .
  • Biological Activity : Thiazole derivatives are often associated with antimicrobial and anticancer activities, while oxazoles are explored for kinase inhibition and anti-inflammatory effects.
Property Compound A (Oxazole) Thiazole Analog ()
Heteroatom O, N S, N
LogP (Predicted) ~4.2 ~4.5
Synthetic Yield* Not reported 60–85% (Table 1, )

*Synthetic yields for thiazole derivatives from suggest efficient routes for heterocyclic anilines .

Chlorophenyl-Substituted Amines

The 2-chlorophenyl group in Compound A is a recurring motif in pharmaceuticals. Comparisons include:

  • N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (): A chromene derivative with dual chlorophenyl groups.
  • Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (): A dihydropyridine with a 2-chlorophenyl group, commonly used in calcium channel blockers.
Property Compound A (Oxazole) Chromene Derivative () Dihydropyridine ()
Core Structure Oxazole Chromene Dihydropyridine
Chlorophenyl Position 4-Oxazole substituent 4-Chromene substituent 4-Dihydropyridine substituent
Bioactivity (Inferred) Kinase inhibition Anticancer Cardiovascular modulation

N,N-Diethylamine vs. Other Amine Substituents

The N,N-diethyl group in Compound A contrasts with dimethyl or unsubstituted amines in analogs:

  • 2-[4-(Dimethylamino)phenyl]-N-[(4-nitrophenyl)methylene]-5-benzoxazolamine (): A benzoxazole with dimethylamino substituents.
  • Benzenamine, N,N-dimethyl-4-[2-(2-quinolinyl)ethenyl]- (): Features a quinolinyl ethenyl group, enhancing π-π stacking interactions absent in Compound A.
Property Compound A (Diethyl) Dimethyl Analog () Quinolinyl Ethenyl ()
Solubility (Predicted) Low (logP ~4.2) Moderate (logP ~3.8) Low (logP ~4.5)
Metabolic Stability High (diethyl groups) Moderate Variable (quinoline metabolism)

Biological Activity

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl (CAS No. 22159-33-7) is an organic compound notable for its complex structure and potential biological activities. Its molecular formula is C21H21ClN2O, with a molecular weight of approximately 352.9 g/mol. The compound features a benzenamine core, a 2-chlorophenyl group, and an oxazole ring, which together may confer unique pharmacological properties.

Chemical Structure and Properties

The structural characteristics of benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl include:

PropertyValue
CAS Number22159-33-7
Molecular FormulaC21H21ClN2O
Molecular Weight352.86 g/mol
LogP5.47
InChI KeyJJQOKUCYWIGCIN-UHFFFAOYSA-N

The presence of the oxazole ring allows for nucleophilic substitution reactions, while the amine group can participate in various organic reactions such as acylation or alkylation. The chlorinated phenyl group may also influence the compound's reactivity in electrophilic aromatic substitution reactions .

Anticancer Activity

The oxazole moiety is often associated with anticancer properties in various compounds. Research has shown that heterocyclic compounds can inhibit cancer cell proliferation through diverse mechanisms, including interference with DNA replication and modulation of signaling pathways . Although specific studies on benzenamine's anticancer effects are lacking, its chemical structure positions it as a candidate for further investigation in this area.

Case Studies and Research Findings

  • Mechanistic Studies : Preliminary mechanistic studies on structurally related compounds indicate that they may target critical stages in viral replication cycles. For example, certain derivatives were found to inhibit DNA replication processes in adenoviruses, suggesting that benzenamine might exhibit similar mechanisms .
  • Comparative Analysis : A comparative analysis of structurally similar compounds demonstrates that modifications to the oxazole ring and phenyl groups can significantly influence biological activity. Compounds lacking the oxazole ring showed reduced biological efficacy compared to those incorporating it .
  • Pharmacokinetics : Interaction studies involving benzenamine derivatives focus on understanding pharmacodynamics and pharmacokinetics, crucial for assessing their therapeutic potential .

Q & A

Q. What are the key identifiers and regulatory information for this compound?

The compound is registered under CAS numbers 418-320-8 and 437-420-2 , with a registration date of 31 May 2018 . These identifiers are critical for sourcing, regulatory compliance, and literature searches. Researchers should cross-reference these CAS numbers in databases like PubChem or SciFinder to confirm purity and avoid misidentification, especially given structural similarities to other benzenamine derivatives (e.g., chloro- or nitro-substituted variants listed in , and 15).

Q. What is a standard synthetic route for this compound?

A methodologically robust synthesis involves reacting a benzenamine derivative with aryl isothiocyanates in anhydrous DMF under reflux. For example, details a similar procedure:

  • Step 1: Dissolve 4-(benzo[d]thiazol-2-yl)benzenamine (10.0 mmol) in anhydrous DMF.
  • Step 2: Add an equimolar aryl isothiocyanate and reflux for 4 hours.
  • Step 3: Monitor reaction progress via TLC, then isolate the product by cooling, filtration, and crystallization (e.g., ethanol) .
    Adaptations may include substituting the aryl component or optimizing solvent/reflux time for yield improvement.

Q. What spectroscopic techniques are recommended for characterization?

  • FTIR and NMR : Confirm functional groups (e.g., oxazole, chlorophenyl) and diethylamine protons. highlights FTIR and NMR (¹H/¹³C) for epoxy-amine systems, applicable here .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns. notes IR and mass spectral data for benzenamine derivatives, though specific data for this compound is not provided .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated?

Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. and emphasize SHELX's role in small-molecule crystallography, including handling high-resolution or twinned data . Key steps:

  • Data Collection : Ensure high-resolution diffraction (≤ 0.8 Å) to resolve the oxazole and ethenyl groups.
  • Validation : Apply the IUCr's checkCIF tool to assess geometric anomalies (e.g., bond angles, displacement parameters) .
  • Deposition : Submit validated data to the Cambridge Structural Database (CSD) for peer benchmarking.

Q. How can researchers resolve contradictions in synthetic yields or purity?

  • Controlled Replication : Reproduce reactions under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference, common in heterocyclic syntheses.
  • HPLC-MS Analysis : Quantify impurities (e.g., unreacted benzenamine or byproducts) using reverse-phase chromatography coupled with mass detection. references advanced analytical techniques for benzamide derivatives, which are structurally analogous .
  • Crystallization Optimization : Screen solvents (e.g., DCM/hexane vs. ethanol) to improve crystal purity, as described in .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT Calculations : Model the compound’s electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to predict reactivity or binding affinity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. ’s epoxy-amine system modeling provides a template for such analyses .

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